molecular formula C13H12F4N2O B2695317 N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide CAS No. 1252508-05-6

N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide

Cat. No.: B2695317
CAS No.: 1252508-05-6
M. Wt: 288.246
InChI Key: FUZBGXJVGYPFBD-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a cyanomethyl group, a fluorine atom, a propyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of 4-fluoro-3-(trifluoromethyl)benzoic acid with propylamine under dehydrating conditions to form 4-fluoro-N-propyl-3-(trifluoromethyl)benzamide.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzamide derivative with cyanomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Products include 4-fluoro-N-propyl-3-(trifluoromethyl)benzamide derivatives with oxidized propyl groups.

    Reduction: Products include N-(aminomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted benzamides.

Scientific Research Applications

N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyanomethyl group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-4-fluoro-N-methyl-3-(trifluoromethyl)benzamide
  • N-(cyanomethyl)-4-chloro-N-propyl-3-(trifluoromethyl)benzamide
  • N-(cyanomethyl)-4-fluoro-N-propyl-3-(difluoromethyl)benzamide

Uniqueness

N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide is unique due to the combination of its substituents. The trifluoromethyl group imparts significant lipophilicity and metabolic stability, while the cyanomethyl group offers additional sites for chemical modification. The presence of the fluorine atom enhances the compound’s reactivity and potential for further functionalization.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(cyanomethyl)-4-fluoro-N-propyl-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4N2O/c1-2-6-19(7-5-18)12(20)9-3-4-11(14)10(8-9)13(15,16)17/h3-4,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZBGXJVGYPFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=CC(=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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